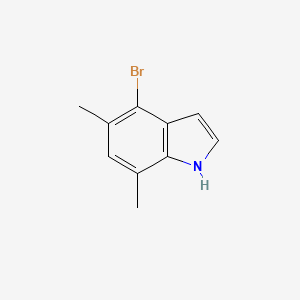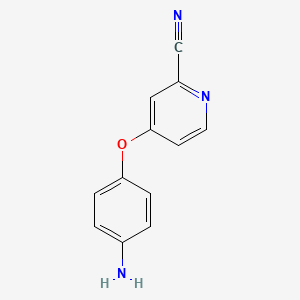
4-(4-Aminophenoxy)pyridine-2-carbonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antitumor Agents
The compound has been utilized in the design and synthesis of derivatives that act as potential antitumor agents. These derivatives have shown moderate to excellent antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The structure-activity relationship of these compounds has been analyzed, revealing that some have stronger inhibitory activities than known drugs like cabozantinib .
Molecular Targeted Therapy
In the context of molecular targeted therapy for cancer, which is associated with low toxicity and high efficiency, derivatives of 4-(4-Aminophenoxy)pyridine-2-carbonitrile have been synthesized. These derivatives are designed based on the binding patterns of existing drugs to MET protein, a receptor tyrosine kinase involved in cell growth and differentiation .
Polymer Research
The compound serves as a monomer in the synthesis of polyimides with desirable properties such as high thermal stability, excellent mechanical properties, and remarkable insulation performance. These polyimides are used in microelectronics, optoelectronics, aerospace, automotive, gas separation, and other fields .
High-Performance Polymers
A derivative of 4-(4-Aminophenoxy)pyridine-2-carbonitrile has been used to create aromatic polyimides, which are a class of high-performance polymers. These polymers exhibit excellent overall properties, including solubility in common polar solvents, high thermal stability, and hydrophobic properties, making them suitable for advanced technological applications .
Apoptosis Induction
Research has shown that certain derivatives can induce apoptosis in cancer cells. For instance, one study demonstrated that a specific compound dose-dependently induced apoptosis of A549 cells and blocked the cells mainly in the G0/G1 phase, which is crucial for controlling cell proliferation .
Kinase Inhibition
The compound’s derivatives have been evaluated for their inhibitory activity on c-Met kinase, an enzyme that plays a significant role in cancer cell growth and survival. The IC50 value of one such compound on c-Met kinase was found to be 46.5 nM, indicating a strong inhibitory effect .
Hydrophobic Surface Creation
Polyimides derived from 4-(4-Aminophenoxy)pyridine-2-carbonitrile have been shown to present excellent hydrophobic properties. This characteristic is beneficial for creating surfaces that repel water, which can be applied in various industrial and medical devices .
Amorphous Polymer Structures
The compound is instrumental in the development of polymers with amorphous structures. These structures are advantageous in applications where clear, non-crystalline materials are required, such as in certain optical and electronic components .
Propriétés
IUPAC Name |
4-(4-aminophenoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-8-10-7-12(5-6-15-10)16-11-3-1-9(14)2-4-11/h1-7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZISXKEOERSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenoxy)pyridine-2-carbonitrile | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)
![methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523494.png)
![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)
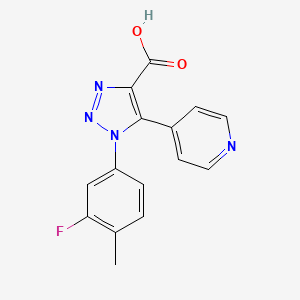
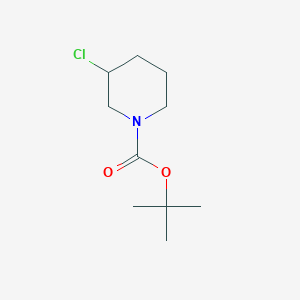
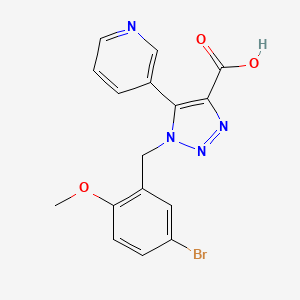
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)
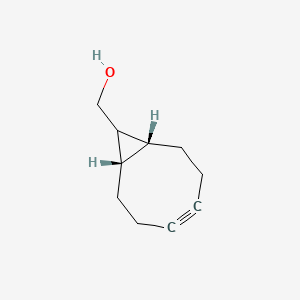
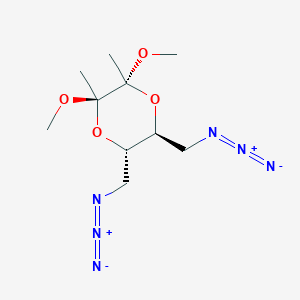
![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)
![{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride](/img/structure/B1523508.png)
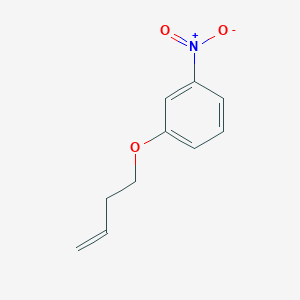
![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)
